molecular formula C23H31N3O7 B2544049 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1396768-61-8

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No. B2544049
CAS RN: 1396768-61-8
M. Wt: 461.515
InChI Key: ZXFXIIHAEFJWAO-UHFFFAOYSA-N
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Description

The compound "2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate" is a complex organic molecule that appears to be related to piperidine-based structures. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common motif in pharmaceuticals and organic synthesis. The compound likely contains multiple functional groups, including an acetamide, a cyanobenzyl group, and a tetrahydrofuran moiety, which may contribute to its reactivity and physical properties.

Synthesis Analysis

While the specific synthesis of "2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate" is not detailed in the provided papers, we can infer from related literature that the synthesis of piperidine derivatives often involves the functionalization of the piperidine ring. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, as described in the first paper, involves the oxidation of commercially available 4-amino-2,2,6,6-tetramethylpiperidine to the corresponding oxyl radical and then to the oxoammonium salt . This process highlights the potential for multi-step syntheses involving piperidine derivatives, which may be applicable to the compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to create a wide array of compounds with different properties. The presence of an acetamide group suggests potential hydrogen bonding capabilities, while the cyanobenzyl moiety could contribute to the molecule's electronic properties and reactivity. The tetrahydrofuran group is a common heterocyclic ether that can also influence the molecule's conformation and reactivity.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions. The presence of an acetamide group in the compound could make it a participant in nucleophilic acyl substitution reactions. The cyanobenzyl group could be involved in reactions typical of nitriles, such as hydrolysis to carboxylic acids or conversion to amides and amines. The tetrahydrofuran moiety could potentially undergo ring-opening reactions under acidic or basic conditions. The papers provided do not detail the reactivity of the specific compound, but they do discuss the use of piperidine derivatives in oxidative reactions, which could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. Piperidine derivatives typically have higher boiling points due to the presence of the heterocyclic ring. The acetamide group could increase the compound's solubility in polar solvents due to its potential for hydrogen bonding. The cyanobenzyl group could affect the compound's polarity and electronic distribution. The tetrahydrofuran group could contribute to the compound's solubility in organic solvents. The papers provided do not offer specific data on the physical and chemical properties of the compound but do mention important properties of related oxidizing reagents .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Studies on structurally related compounds such as 1,4-dibenzylpiperazines bearing nitrile or amidine groups reveal significant insights into the structural aspects of intermolecular interactions within solid states. X-ray diffraction analyses have been conducted to understand these interactions, particularly focusing on new pentamidine analogs. Such analyses highlight the complex system of hydrogen bonds, contributing to our understanding of molecular stability and interaction within similar complex compounds (Rezler, Żołek, Wolska, & Maciejewska, 2014).

Oxidative Reaction Applications

The synthesis and utility of compounds with related structural motifs, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, demonstrate the capacity for stoichiometric oxidation in various reactions. This has broad implications for the synthesis of complex molecules, indicating potential uses in organic synthesis and medicinal chemistry due to their oxidative capabilities. Such compounds serve as versatile reagents in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers, showcasing the environmental friendliness and recyclability of these processes (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).

Coordination Complex Formation

Research on the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione has led to the formation of polymeric coordination complexes. This underscores the versatility of related compounds in forming structurally diverse and functionally rich coordination complexes, which are critical in materials science for creating novel materials with specific magnetic, electronic, or catalytic properties (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).

Nonlinear Optical Material Development

Investigations into the geometry and bond-length alternation in nonlinear optical materials, including compounds with donor-acceptor structures similar to the compound , have revealed the effects of donor strength and conjugation on optical properties. These studies are pivotal for the development of novel nonlinear optical chromophores, which are crucial in photonics and telecommunications (Gainsford, Bhuiyan, & Kay, 2008).

properties

IUPAC Name

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3.C2H2O4/c22-12-17-3-5-18(6-4-17)15-26-16-19-7-9-24(10-8-19)14-21(25)23-13-20-2-1-11-27-20;3-1(4)2(5)6/h3-6,19-20H,1-2,7-11,13-16H2,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXIIHAEFJWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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